4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

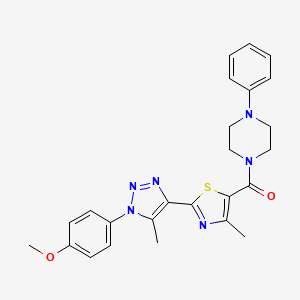

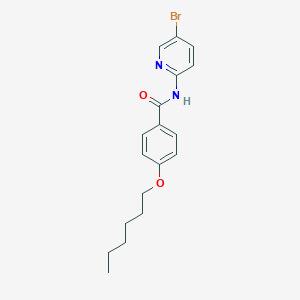

4-Nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide (N-TMB) is a compound with the molecular formula C17H15N3O3S and a molecular weight of 341.39. It is a potent antibacterial agent with a unique structure and promising biological activity. The compound contains a total of 41 bonds, including 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 sulfide .

Molecular Structure Analysis

The molecular structure of 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is complex, with a total of 41 bonds, including 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 sulfide .科学的研究の応用

Antitumor Applications

4-Nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have been extensively studied for their potential antitumor properties. For instance, benzothiazole derivatives, including similar compounds, have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents (Yoshida et al., 2005). Similarly, derivatives have demonstrated potent in vitro and in vivo inhibitory effects on tumor growth, underscoring their significance in cancer research.

Antimicrobial and Anticancer Potential

These compounds have also been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. For example, thiazolidin-4-one derivatives have shown significant activity against various microbial agents and cancer cells, highlighting their dual functionality (Deep et al., 2016). This dual potential makes them a valuable asset in the development of new therapeutic agents.

Environmental Transformations

Research has also delved into the environmental transformations of similar compounds. For instance, studies on the antibiotic sulfonamide drug sulfamethoxazole (SMX) have shown that it can undergo abiotic transformations under certain conditions, forming derivatives like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide (4-nitro-SMX) (Nödler et al., 2012). These findings are crucial for understanding the environmental impact and behavior of these compounds.

Antiprotozoal and Antimicrobial Properties

The derivatives of 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide have been shown to possess significant antiprotozoal and antimicrobial properties. Studies have evaluated their activity against various protozoan parasites and microbes, suggesting their potential as antiprotozoal and antimicrobial agents (Valladares-Méndez et al., 2014).

Metal Complex Formation and Antimicrobial Screening

These compounds have been used to synthesize metal complexes, which were then tested for their antimicrobial properties. For instance, the synthesis of N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its metal complexes demonstrated varying degrees of antimicrobial activities, underscoring the potential of these compounds in developing new antimicrobial agents (Obasi et al., 2014).

Potential as Hypoxia Markers in Tumors

Moreover, derivatives of this compound have been explored as potential hypoxia markers in tumors. Novel nitroimidazole-based thioflavin-T derivatives have been synthesized and evaluated for their ability to accumulate in hypoxic tumor cells, offering insights into tumor behavior and potential treatment strategies (Li et al., 2005).

特性

IUPAC Name |

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-10-4-5-11(2)15-14(10)19(3)17(24-15)18-16(21)12-6-8-13(9-7-12)20(22)23/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVDLUGWMFLVHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)